
1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine
Descripción general
Descripción
1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, also known as MPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMA belongs to the pyrazole family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has been evaluated for its anticancer, antifungal, and antimicrobial properties. In agriculture, 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has been tested as a plant growth regulator and pesticide. In material science, 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has been used as a building block for the synthesis of novel polymers and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has also been shown to bind to the cannabinoid receptor CB2, which is involved in the regulation of the immune system.
Efectos Bioquímicos Y Fisiológicos
1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine inhibits the growth of cancer cells and fungi. In vivo studies have shown that 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has anti-inflammatory and analgesic effects in animal models. 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has also been shown to have immunomodulatory effects, including the inhibition of T-cell proliferation and the suppression of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Researchers should take these factors into account when designing experiments with 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine.
Direcciones Futuras
There are several potential future directions for research on 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine. One area of interest is the development of 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine.
Propiedades
IUPAC Name |
1-(3-methoxypropyl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-7-6-11(10-8(7)9)4-3-5-12-2/h6H,3-5H2,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEAVTSKXUMSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxypropyl)-4-methyl-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




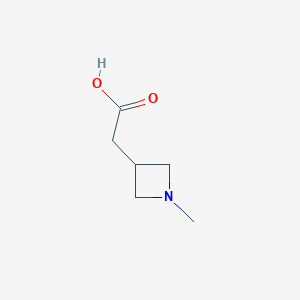
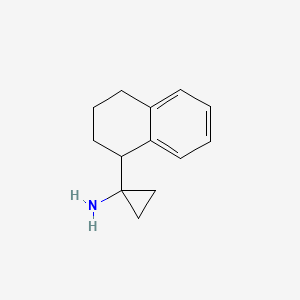
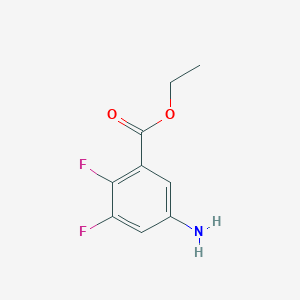
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B3232609.png)
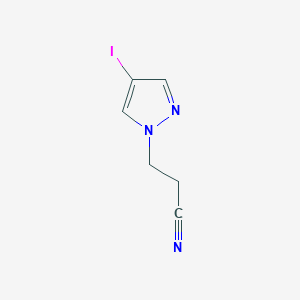
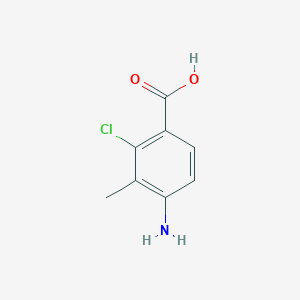
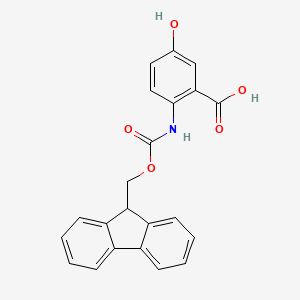

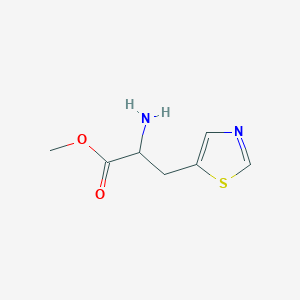
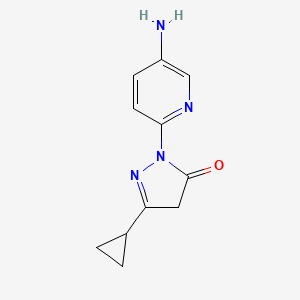
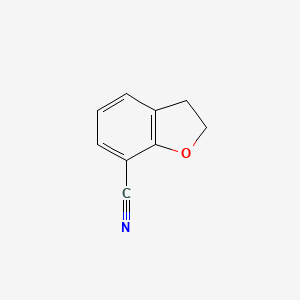
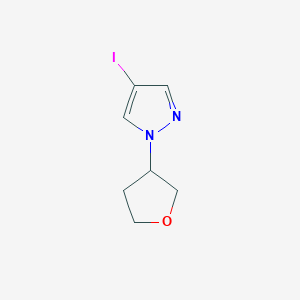
[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B3232684.png)